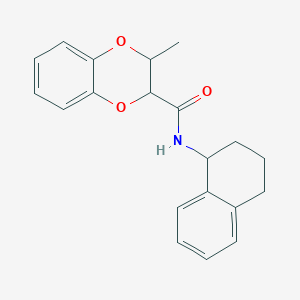![molecular formula C25H29FN2O4 B1650967 N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide CAS No. 1214696-89-5](/img/structure/B1650967.png)
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[45]decane-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a spirocyclic core, which is a unique feature that contributes to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the 2-fluorobenzyl group: This step involves a nucleophilic substitution reaction using 2-fluorobenzyl chloride.
Attachment of the 3-methoxybenzoyl group: This is typically done through an acylation reaction using 3-methoxybenzoyl chloride.
Final carboxamide formation: This involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be conducted using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~3~-(2-chlorobenzyl)-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
- N~3~-(2-bromobenzyl)-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide
Uniqueness
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
1214696-89-5 |
|---|---|
Molekularformel |
C25H29FN2O4 |
Molekulargewicht |
440.5 |
IUPAC-Name |
N-[(2-fluorophenyl)methyl]-4-(3-methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxamide |
InChI |
InChI=1S/C25H29FN2O4/c1-17-10-12-25(13-11-17)28(24(30)18-7-5-8-20(14-18)31-2)22(16-32-25)23(29)27-15-19-6-3-4-9-21(19)26/h3-9,14,17,22H,10-13,15-16H2,1-2H3,(H,27,29) |
InChI-Schlüssel |
FRRISGASCSQIBX-UHFFFAOYSA-N |
SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)NCC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)NCC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[2-(2-Chlorophenyl)pyrrolidin-1-yl]ethanesulfonyl}propanamide](/img/structure/B1650885.png)
![2-[2-(Naphthalen-1-yl)pyrrolidin-1-yl]acetic acid hydrochloride](/img/structure/B1650886.png)
![2-adamantanyl-N-[4-(2-(2-pyridyl)ethyl)phenyl]acetamide](/img/structure/B1650887.png)
![2-({[5-(1-Adamantyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-3-methylquinoxaline](/img/structure/B1650888.png)
![7-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B1650891.png)
![N-(2-Methylsulfanylphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1650892.png)
![N-[(1R,2R)-1'-[(2-chloro-6-fluorophenyl)methyl]-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]-2-phenoxyacetamide](/img/structure/B1650894.png)
![N-(4-{[(2-tert-butylcyclohexyl)carbamoyl]amino}phenyl)oxolane-2-carboxamide](/img/structure/B1650896.png)
![(4aR,8aS)-6-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B1650899.png)

![[(1R,2R)-2-hydroxy-1-pyrrolidin-1-ylspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-pyridin-2-ylmethanone](/img/structure/B1650902.png)
![1-(Cycloheptylcarbamoyl)ethyl 2-{7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B1650905.png)
![Methyl 5-cyano-1-(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B1650906.png)
![2-{bicyclo[2.2.1]heptan-2-yl}-N-{[4-(2-methylpropyl)morpholin-2-yl]methyl}acetamide](/img/structure/B1650907.png)
